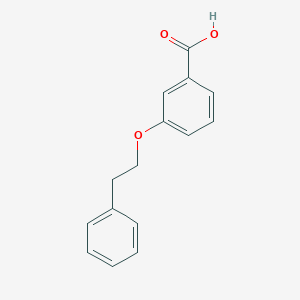

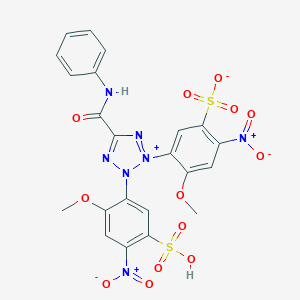

3-(2-Phenylethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Phenylethoxy)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid that is naturally present in plant and animal tissues and can also be produced by microorganisms

Mécanisme D'action

Target of Action

3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

As a PPAR-γ agonist, this compound binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .

Biochemical Pathways

For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of PPAR-γ by this compound can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .

Analyse Biochimique

Biochemical Properties

Benzoic acid derivatives, which 3-(2-Phenylethoxy)benzoic acid is part of, are known to interact with various enzymes and proteins . The nature of these interactions often involves the carboxyl group present in the benzoic acid moiety, which can participate in hydrogen bonding and ionic interactions .

Cellular Effects

Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid is known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

The solubility and distribution of benzoic acid in various solvents have been studied, providing some insights into its potential behavior within biological systems .

Subcellular Localization

Similar compounds are known to localize in various subcellular compartments, potentially influencing their activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenylethanol under acidic conditions to form the ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as recrystallization to purify the product and ensure high yield and quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Phenylethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

3-(2-Phenylethoxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a chemotherapeutic agent due to its antibacterial properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparaison Avec Des Composés Similaires

Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Salicylic Acid: A hydroxyl derivative of benzoic acid used in acne treatment.

p-Anisic Acid: A methoxyl derivative of benzoic acid with antimicrobial activity.

Uniqueness: This structural modification can enhance its reactivity and effectiveness in various applications.

Propriétés

IUPAC Name |

3-(2-phenylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKMKWATRHJMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580051 |

Source

|

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123470-94-0 |

Source

|

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)

![2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B53644.png)

![2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)